BenchChemオンラインストアへようこそ!

WX-132-18B

anti-proliferative activity cancer cell line panel microtubule inhibitor potency

WX-132-18B (CAS 1415262-07-5) is a synthetic stilbene-derivative microtubule-depolymerizing agent that selectively binds to the colchicine-binding site on β-tubulin. First reported by the Beijing Institute of Pharmacology and Toxicology, it was designed to address the potency, resistance, and toxicity limitations of classic microtubule-inhibiting agents (MIAs).

Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
Cat. No. B2913322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWX-132-18B
Molecular FormulaC18H16N4O2
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=N1)N3CC(=O)NC4=C3C=CC(=C4)OC
InChIInChI=1S/C18H16N4O2/c1-11-19-14-6-4-3-5-13(14)18(20-11)22-10-17(23)21-15-9-12(24-2)7-8-16(15)22/h3-9H,10H2,1-2H3,(H,21,23)
InChIKeyLTTPRSPHFQPOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





WX-132-18B: A Novel Colchicine-Site Microtubule Depolymerizer for Preclinical Oncology Research


WX-132-18B (CAS 1415262-07-5) is a synthetic stilbene-derivative microtubule-depolymerizing agent that selectively binds to the colchicine-binding site on β-tubulin [1]. First reported by the Beijing Institute of Pharmacology and Toxicology, it was designed to address the potency, resistance, and toxicity limitations of classic microtubule-inhibiting agents (MIAs) [1]. The compound exhibits sub-nanomolar anti-proliferative activity across a broad panel of human cancer cell lines, including taxol-resistant variants, and demonstrates dose-dependent in vivo tumor growth inhibition in multiple xenograft models accompanied by anti-angiogenic effects [1]. A carbon-11 radiolabeled analog, [¹¹C]WX-132-18B, has also been developed as a PET imaging probe for non-invasive brain microtubule quantification [2].

Why Colchicine, Vincristine, or Taxol Cannot Replace WX-132-18B in Targeted Oncology Research


Although WX-132-18B shares the colchicine-binding site on tubulin with well-known depolymerizers such as colchicine and combretastatin A-4, the quantitative pharmacology diverges substantially. WX-132-18B displays anti-proliferative IC₅₀ values of 0.45–0.99 nM across eight cell lines—approximately 10- to 820-fold more potent than colchicine, vincristine, or taxol tested in parallel [1]. Crucially, whereas taxol is virtually inactive against taxol-resistant MX-1/T breast cancer cells (IC₅₀ = 689.76 nM), WX-132-18B retains full potency (IC₅₀ = 0.84 nM), representing an ~821-fold improvement [1]. In vivo, 1 mg/kg WX-132-18B achieves tumor growth inhibition comparable to 15 mg/kg taxol across multiple xenograft models—a 15-fold dose advantage—while simultaneously suppressing tumor angiogenesis (CD31 reduction) [1]. Simple substitution with a generic colchicine-site ligand fails to recapitulate this combined profile of sub-nanomolar potency, taxol-resistance circumvention, in vivo dose efficiency, and anti-angiogenic activity.

Quantitative Differentiation of WX-132-18B Versus Classic and Clinical-Stage Microtubule Inhibitors


Sub-Nanomolar Anti-Proliferative Potency Across Eight Human Cancer Cell Lines Versus Three Classic MIAs

In a direct head-to-head SRB assay (72 h treatment), WX-132-18B exhibited IC₅₀ values ranging from 0.45 to 0.99 nM across eight human cell lines (HepG2, HeLa, A549, H460, BGC-823, MX-1, MX-1/T, HUVEC), whereas the three classic MIAs showed markedly higher IC₅₀ values: taxol (3.04–689.76 nM), colchicine (12.24–260.48 nM), and vincristine (4.87–302.77 nM) [1]. The potency advantage of WX-132-18B over the most potent comparator varied by cell line, with the largest margin observed in the taxol-resistant MX-1/T line (~821-fold vs. taxol) and the smallest margin in A549 cells (~4.9-fold vs. taxol) [1].

anti-proliferative activity cancer cell line panel microtubule inhibitor potency

Retained Full Potency Against Taxol-Resistant MX-1/T Breast Cancer Cells Where Taxol Is Virtually Inactive

The taxol-resistant breast cancer cell line MX-1/T represents a critical selectivity filter for microtubule inhibitors. In the same 72 h SRB assay, taxol required 689.76 nM to achieve 50% growth inhibition in MX-1/T cells—a >100-fold increase from its IC₅₀ in the parental MX-1 line (50.03 nM). WX-132-18B, in contrast, exhibited essentially identical potency against both MX-1 (IC₅₀ = 0.90 nM) and MX-1/T (IC₅₀ = 0.84 nM) cells, demonstrating complete circumvention of the taxol-resistance phenotype [1]. Colchicine and vincristine also showed substantially elevated IC₅₀ values in MX-1/T (260.48 nM and 302.77 nM, respectively) compared to MX-1, indicating that WX-132-18B's resistance-circumvention property is not shared among all colchicine-site or vinca-site binders [1].

taxol resistance MX-1/T drug-resistant breast cancer microtubule inhibitor

Superior Tubulin Depolymerization Potency Quantified by High-Content Analysis in A549 Lung Cancer Cells

Using multiparametric high-content analysis (HCA) in A549 non-small cell lung cancer cells, WX-132-18B reduced cellular tubulin content and induced microtubule shortening at substantially lower concentrations than the classic MIAs. The EC₅₀ values of WX-132-18B for three tubulin-related parameters—Tubulin Intensity×Area (9.43 nM), Elongation (3.12 nM), and 1/(Form Factor) (2.99 nM)—were 8- to 38-fold lower than those of colchicine (EC₅₀: 105.5–114.1 nM) and 10- to 118-fold lower than those of vincristine (EC₅₀: 30.89–352.03 nM) [1]. Taxol, a microtubule stabilizer, showed the opposite directional effect and had EC₅₀ values of 75.84 nM (Intensity×Area) and 30.89 nM (1/Form Factor) [1].

tubulin depolymerization high-content analysis EC50 A549 cytoskeleton

Selective Colchicine-Site Binding Confirmed by Competitive Fluorescence and Limited Proteolysis Assays

Three orthogonal biochemical approaches confirmed that WX-132-18B selectively occupies the colchicine-binding site on tubulin, not the vinblastine site. (1) In a colchicine-tubulin fluorescence competition assay, WX-132-18B reduced fluorescence intensity of the colchicine-tubulin complex in a concentration-dependent manner with an IC₅₀ of 0.47 ± 0.10 μM, while vincristine (a vinblastine-site binder) had no effect [1]. (2) In a reciprocal BODIPY FL-vinblastine-tubulin competition assay, vincristine decreased fluorescence with an IC₅₀ of 6.97 ± 1.61 μM, whereas WX-132-18B and colchicine showed negligible displacement up to 30 μM [1]. (3) Limited trypsin proteolysis of tubulin-drug complexes produced an electrophoresis band pattern for WX-132-18B identical to colchicine (including the diagnostic β-colchicine band) and distinct from vincristine [1]. Additionally, WX-132-18B inhibited [³H]colchicine binding to tubulin by 99% at 5 μM and inhibited tubulin polymerization with an IC₅₀ of 0.77 μM .

colchicine-binding site competitive binding tubulin binding site selectivity fluorescence assay

In Vivo Tumor Growth Inhibition at 15-Fold Lower Dose Than Taxol Plus Anti-Angiogenic Activity

In three xenograft models (S180 sarcoma in KM mice, H460 NSCLC and BGC-823 gastric cancer in Nu/Nu nude mice), WX-132-18B at 1 mg/kg (i.p., 3 weeks) achieved tumor growth inhibition comparable to 15 mg/kg taxol. In S180 xenografts, 1 mg/kg WX-132-18B inhibited tumor volume by 70.06% and tumor weight by 72.62% (both P<0.01) [1]. In H460 xenografts, 1 mg/kg WX-132-18B produced 68.70% tumor volume inhibition and 61.90% tumor weight inhibition, comparable to 15 mg/kg taxol [1]. In BGC-823 xenografts, the same dose yielded 76.06% volume inhibition and 77.32% weight inhibition [1]. Immunohistochemistry of BGC-823 tumors showed that WX-132-18B dose-dependently reduced CD31-positive tumor blood vessels, decreased Ki67 proliferation marker, and increased caspase-3 apoptosis marker [1]. No mortality or significant body weight loss was observed [1].

xenograft in vivo efficacy anti-angiogenesis CD31 taxol comparison

[¹¹C]WX-132-18B as a Microtubule PET Imaging Probe — A Differentiating Application Not Shared by Clinical MIAs

The high affinity and adequate lipophilicity of WX-132-18B enabled its development as a carbon-11 radiolabeled PET tracer for non-invasive in vivo imaging of brain microtubules [1]. WX-132-18B meets key criteria for CNS PET probe development: GI₅₀ = 1.9 nM, IC₅₀ = 0.45–0.99 nM, and suitable logP for blood-brain barrier penetration [1]. Initial PET evaluation of [¹¹C]WX-132-18B in mice demonstrated proof-of-concept for brain microtubule imaging [1]. This application is not shared by classic MIAs (colchicine, vincristine, taxol), which lack suitable physicochemical or affinity profiles for CNS PET tracer development.

PET imaging microtubule carbon-11 brain imaging neurological disorders

Optimal Research and Procurement Application Scenarios for WX-132-18B


Taxane-Resistant Breast Cancer Mechanism and Drug Discovery Studies

Researchers investigating taxane-resistance mechanisms in breast cancer can use WX-132-18B as a positive control compound that retains full sub-nanomolar potency (IC₅₀ = 0.84 nM) against MX-1/T taxol-resistant cells, where taxol requires 689.76 nM—an 821-fold potency gap [1]. This makes WX-132-18B a critical benchmark for screening next-generation colchicine-site inhibitors designed to overcome P-glycoprotein-mediated or tubulin-isoform-based resistance.

In Vivo Xenograft Efficacy Studies Requiring a Taxol Comparator at Reduced Dosing

In vivo pharmacology teams conducting murine xenograft studies can substitute or benchmark against taxol using WX-132-18B at 1/15th the dose: 1 mg/kg WX-132-18B yields tumor volume inhibition (68.70–76.06%) equivalent to 15 mg/kg taxol in H460 lung and BGC-823 gastric cancer models, with the additional benefit of histologically confirmed anti-angiogenesis (CD31 reduction) and no observed toxicity [1]. This dose efficiency is advantageous for studies with limited compound supply or where taxol formulation toxicity (Cremophor EL) is a concern.

Microtubule PET Imaging Probe Development for CNS Disorders

Imaging and radiochemistry groups developing PET tracers for microtubule-associated neurological diseases (Alzheimer's, Parkinson's, TBI) can utilize the [¹¹C]WX-132-18B radiosynthesis protocol as a validated starting point [1]. The parent compound's sub-nanomolar tubulin affinity (GI₅₀ = 1.9 nM) and adequate blood-brain barrier permeability provide a favorable scaffold for derivative optimization or comparative evaluation against other microtubule PET ligands such as [¹¹C]MPC-6827 [1].

Colchicine-Site Tubulin Binding Validation in Chemical Biology

Chemical biologists seeking a well-characterized colchicine-site positive control can employ WX-132-18B, which has been validated through three orthogonal binding assays: colchicine-tubulin fluorescence competition (IC₅₀ = 0.47 μM), BODIPY FL-vinblastine competition (no displacement at vinblastine site), and limited trypsin proteolysis (β-colchicine band confirmation) [1]. Its tubulin polymerization IC₅₀ of 0.77 μM and 99% colchicine binding inhibition at 5 μM provide additional quantitative benchmarks for characterizing novel colchicine-site ligands in cell-free systems.

Quote Request

Request a Quote for WX-132-18B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.